1-(5-Bromo-6-isopropylpyridin-3-yl)ethan-1-one
Overview
Description
1-(5-Bromo-6-isopropylpyridin-3-yl)ethan-1-one, also known as BRD7929, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyridine derivative that has been synthesized through various methods and has shown promising results in several studies.
Scientific Research Applications
Pyridylcarbene Formation and Decomposition
Research explored the thermal decomposition of related bromopyridine compounds under specific conditions, resulting in the formation of pyridylcarbene intermediates and a variety of bromopyridine products. Although not directly involving 1-(5-Bromo-6-isopropylpyridin-3-yl)ethan-1-one, this study highlights the chemical behaviors and potential transformations of bromopyridine derivatives in scientific research (Abarca et al., 2006).
Synthesis and Nucleophilic Substitution Reactions
The compound was synthesized starting from 2,5-dibromo-pyridine through Magnesium halide exchange and nucleophilic substitution reactions. The study showcases the reactivity of bromopyridine compounds and their transformation into valuable derivatives in organic synthesis, highlighting the accessible and straightforward nature of the reactions and the mild reaction conditions employed (Zeng-sun Jin, 2015).
properties
IUPAC Name |
1-(5-bromo-6-propan-2-ylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6(2)10-9(11)4-8(5-12-10)7(3)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPYXPHCFCVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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